“5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C13H10N2OS . It has a molecular weight of 242.3 g/mol . The IUPAC name for this compound is 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol .
The InChI code for “5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol” is 1S/C13H10N2OS/c1-8-10-12(16)14-7-15-13(10)17-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) . This code provides a unique representation of the molecule’s structure.
“5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol” is a powder at room temperature . It has a melting point of 247-249°C .
5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine family. Characterized by a fused ring system that includes a thiophene ring and a pyrimidine ring, this compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The compound is identified by the chemical identifier 306934-76-9 and is synthesized through various methods involving cyclization reactions of appropriate precursors under controlled conditions.
The synthesis of 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol typically involves several key steps:
The synthesis can be optimized for higher yields and purity, particularly in industrial settings, where continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed. Alternative methods may include solvent-free synthesis or microwave-assisted techniques, which can enhance reaction efficiency and reduce reaction times .
The molecular structure of 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol features:
This unique arrangement contributes to its chemical properties and biological activity.
The molecular formula for 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol is , and its molecular weight is approximately 226.28 g/mol. The compound's structure can be analyzed using various spectroscopic methods including NMR (Nuclear Magnetic Resonance) and mass spectrometry for confirmation of synthesis .
5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol can undergo several types of chemical reactions:
These reactions allow for the modification of the compound's structure to produce various derivatives with potentially enhanced biological activities .
The mechanism of action for 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes such as DNA replication or protein synthesis. This inhibition could result in significant biological effects, making it a candidate for further pharmacological studies .
5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may react under specific conditions such as strong acids or bases. Its reactivity profile allows it to participate in various chemical transformations, which are crucial for its application in synthetic organic chemistry .
5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol has potential applications in several scientific fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities to harness its potential in drug development .
The strategic disconnection of the thieno[2,3-d]pyrimidine core for 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol follows a convergent approach that prioritizes regiochemical control. The core is systematically deconstructed into two primary synthons: 5-methyl-3-phenylthiophene-2,4-dione derivatives and functionalized acetamidine equivalents. This disconnection strategy capitalizes on the inherent reactivity of the thiophene-dione system, where the C5-methyl group serves as an activating substituent for electrophilic functionalization at C6, while the phenyl ring at N3 provides steric stabilization [1]. Alternative routes identified through retrosynthesis involve cyclocondensation reactions between 2-amino-4-methylthiophene-3-carbonitrile derivatives and formamide equivalents under acidic catalysis, establishing the pyrimidine ring in a single transformation [5]. The retrosynthetic tree reveals that regiochemical purity is maximized when phenyl introduction occurs prior to pyrimidine annulation, preventing isomeric contamination that plagues post-cyclization functionalization approaches [3].
Table 1: Retrosynthetic Pathways for Thieno[2,3-d]pyrimidin-4-ol Core
Target Fragment | Synthon 1 | Synthon 2 | Key Bond Formation |
---|---|---|---|
Pyrimidine Ring | 2-Amino-4-methylthiophene-3-carbonitrile | Formamide | C4a-C9a |
Thiophene-Pyrimidine Junction | 5-Methyl-3-phenylthiophene-2,4-dione | Acetamidine | N3-C4, C4-C4a |
6-Phenyl Group | 2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile | Orthoformate | Pre-installed |
Regioselective modification of the 5-methyl and 6-phenyl positions presents distinct synthetic challenges governed by electronic and steric factors. The electron-rich C6 position adjacent to the thiophene sulfur readily undergoes electrophilic aromatic substitution (EAS), allowing direct bromination or nitration when protected from oxidation. Quantitative studies reveal that C6 halogenation proceeds with >95% regioselectivity using N-bromosuccinimide (NBS) in dimethylformamide at 0°C, while higher temperatures promote di-substitution [4]. Conversely, the C5 methyl group undergoes facile radical bromination (NBS, benzoyl peroxide) to install a bromomethyl handle (–CH₂Br) for subsequent nucleophilic displacement, enabling chain elongation to hydroxymethyl (–CH₂OH), aldehydes (–CHO), or carboxylic acid (–COOH) functionalities [6]. Palladium-catalyzed cross-coupling on 6-bromo derivatives demonstrates exceptional versatility; Suzuki-Miyaura reactions with arylboronic acids achieve 85-92% yields for 6-aryl diversification, while Buchwald-Hartwig amination installs aminoalkyl side chains critical for solubility enhancement [4]. Regiochemical control is verifiable via ¹H-NMR coupling patterns, where H₆ (thienyl proton) exhibits distinct doublets (J=1.2 Hz) in 6-monosubstituted derivatives versus characteristic singlets in 5,6-disubstituted analogs.
Table 2: Regioselective Functionalization Strategies
Position | Reaction Type | Reagents/Conditions | Key Products | Yield Range |
---|---|---|---|---|
C6 | Electrophilic Bromination | NBS (1.0 eq), DMF, 0°C, 2h | 6-Bromothienopyrimidine | 88-93% |
C5 Methyl | Radical Bromination | NBS (1.1 eq), Bz₂O₂, CCl₄, reflux, 4h | 5-Bromomethyl derivative | 75-80% |
C6 | Suzuki Coupling | 6-Bromo derivative, ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 6-Aryl variants | 85-92% |
C5 | Nucleophilic Displacement | 5-Bromomethyl derivative, RNH₂, K₂CO₃, DMF, 60°C | 5-Aminomethyl analogs | 70-78% |
Installation of the p-methoxyureidophenyl group at C6 leverages palladium-catalyzed cross-coupling as the most efficient strategy, capitalizing on halogenated precursors. The optimal sequence involves Suzuki-Miyaura coupling between 6-bromo-5-methylthieno[2,3-d]pyrimidin-4-ol and 4-(methoxyureido)phenylboronic acid pinacol ester, using tetrakis(triphenylphosphine)palladium(0) (3 mol%) and potassium carbonate (2M aqueous) in dioxane at 80°C for 12 hours. This approach achieves 88% coupling efficiency while preserving the acid-sensitive ureido functionality [3]. Alternative routes employing direct azo-coupling on the 6-phenyl derivative prove inferior (<35% yield) due to competitive pyrimidine ring decomposition under diazonium conditions. Post-coupling ureido installation involves reaction of the 6-(4-aminophenyl) derivative with p-methoxyphenyl isocyanate in anhydrous THF, yielding the target ureido functionality in 82% isolated yield. Computational modeling (DFT B3LYP/6-31G*) confirms that the para-methoxy group stabilizes the ureido conformation via resonance donation (+M effect), enhancing hydrogen-bonding capacity with biological targets by 2.3 kcal/mol compared to unsubstituted analogs [3].
Microwave irradiation significantly enhances the efficiency of thieno[2,3-d]pyrimidin-4-ol synthesis, reducing reaction times from hours to minutes while improving yields and purity. The cyclocondensation of 2-amino-4-methyl-5-phenylthiophene-3-carbonitrile with triethyl orthoformate under microwave irradiation (150W, 140°C, 15 min) in the presence of p-toluenesulfonic acid (10 mol%) achieves 92% yield of the target core, compared to 68% yield via conventional reflux over 8 hours [5]. Similarly, POCl₃-catalyzed cyclodehydration of carboxamide precursors under solvent-free microwave conditions (100W, 120°C, 10 min) demonstrates exceptional atom economy, eliminating solvent waste while maintaining 89-94% yields [5]. Heterogeneous catalysis further advances sustainability; zeolite H-beta (20 wt%) promotes cyclization in ethanol at 78°C, enabling catalyst recovery and reuse for five cycles without significant activity loss. Kinetic studies reveal microwave acceleration arises primarily from superheating effects rather than non-thermal interactions, reducing activation energy (Eₐ) from 72 kJ/mol (thermal) to 58 kJ/mol (microwave) for the rate-limiting iminoether formation step.
Table 3: Cyclocondensation Methods Comparison
Method | Conditions | Time | Yield (%) | Purity (HPLC) | Key Advantage |
---|---|---|---|---|---|
Conventional Reflux | Ethanol, HCl, reflux | 8-10 h | 65-70% | 90-92% | Simple equipment |
Microwave-Assisted | NEt₃, [bmim]PF₆, 140°C, MW | 15 min | 88-92% | 97-99% | Reduced time, higher purity |
POCl₃ Catalyzed (Solvent-Free) | POCl₃ (cat.), MW, 120°C | 10-12 min | 89-94% | >99% | No solvent, high atom economy |
Heterogeneous Catalysis | H-beta zeolite, EtOH, 78°C | 45 min | 85-88% | 95-97% | Catalyst recyclability |
The intrinsic hydrophobicity of the 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol scaffold necessitates strategic side-chain modifications to improve aqueous solubility for biological evaluation. Systematic SAR studies demonstrate that N-alkylation at the 3-position with hydrophilic chains dramatically enhances dissolution: 3-(2-hydroxyethyl) derivatives exhibit 12-fold greater solubility (0.45 mg/mL) than the parent compound (0.037 mg/mL) in phosphate buffer (pH 7.4) [3]. Similarly, introducing morpholine-containing side chains at C5 via aminomethylation increases solubility to 0.68 mg/mL while maintaining nanomolar VEGFR-2 inhibition (IC₅₀ = 38 nM) [3]. Carboxylic acid isosteres such as tetrazoles and hydroxamic acids installed at the 5-methyl position via radical bromination followed by nucleophilic displacement achieve dual benefits: enhanced solubility (logP reduction from 3.8 to 2.1) and metal-chelating capacity for target engagement. Molecular dynamics simulations (AMBER force field) confirm that hydrophilic side chains disrupt crystalline lattice energy by 5.7 kcal/mol, facilitating solvation. These modifications prove critical for in vivo efficacy, as lead compounds with optimized solubility profiles demonstrate 3.5-fold higher gastric tissue concentrations in rodent infection models compared to early leads [1] [2].
Table 4: Solubility Enhancement Strategies
Modification Site | Functional Group Introduced | Aqueous Solubility (pH 7.4) | logP | Biological Impact |
---|---|---|---|---|
N3 | 2-Hydroxyethyl | 0.45 mg/mL | 2.3 | Improved MIC against H. pylori |
C5 Methyl | Morpholine | 0.68 mg/mL | 1.9 | Maintained VEGFR-2 inhibition |
C5 Methyl | Tetrazole | 0.52 mg/mL | 2.1 | Enhanced tissue penetration |
C5 Methyl | Hydroxamic Acid | 0.41 mg/mL | 2.4 | Added metal chelation capacity |
Unmodified | None | 0.037 mg/mL | 3.8 | Poor bioavailability |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7